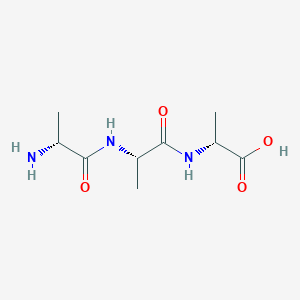
D-Alanyl-L-alanyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanyl-L-alanyl-D-alanine is a tripeptide composed of three amino acids: D-alanine, L-alanine, and D-alanine. This compound is significant in the study of bacterial cell wall synthesis, particularly in the formation of peptidoglycan, which is a crucial component of the bacterial cell wall. The presence of D-alanine residues in the peptide chain is essential for the cross-linking of peptidoglycan strands, providing structural integrity and resistance to osmotic pressure in bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-L-alanyl-D-alanine can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach involves the use of protected amino acids, which are sequentially coupled using peptide bond-forming reagents such as carbodiimides or active esters. The protecting groups are then removed to yield the desired tripeptide .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus licheniformis, are genetically engineered to overexpress the enzymes required for the synthesis of this tripeptide. The fermentation process is optimized to maximize yield and purity, and the product is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-L-alanyl-D-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of peptide bonds in the presence of water, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino acid residues.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, often facilitated by reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions include individual amino acids, modified peptides, and various oxidation products.
Scientific Research Applications
D-Alanyl-L-alanyl-D-alanine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and degradation. In biology, it plays a crucial role in understanding bacterial cell wall synthesis and antibiotic resistance mechanisms .
In medicine, this compound is a target for developing new antibiotics. Compounds that inhibit the synthesis of this tripeptide can effectively disrupt bacterial cell wall formation, leading to the development of novel antibacterial agents . In the industry, it is used in the production of bioactive compounds and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of D-Alanyl-L-alanyl-D-alanine involves its incorporation into the peptidoglycan layer of bacterial cell walls. The tripeptide is synthesized by the enzyme D-alanyl-D-alanine ligase, which catalyzes the formation of the peptide bond between D-alanine residues. This process is essential for the cross-linking of peptidoglycan strands, providing structural integrity to the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
D-Alanyl-D-alanine: A dipeptide that is also involved in bacterial cell wall synthesis.
L-Alanyl-L-alanine: A dipeptide with similar structural properties but different biological functions.
D-Alanyl-L-alanine: A dipeptide that shares some structural similarities but has distinct biological roles.
Uniqueness
D-Alanyl-L-alanyl-D-alanine is unique due to its specific role in bacterial cell wall synthesis and its involvement in the formation of cross-links between peptidoglycan strands. This tripeptide’s presence is crucial for maintaining the structural integrity and resistance to osmotic pressure in bacterial cells, making it a valuable target for antibiotic development .
Properties
CAS No. |
6892-45-1 |
|---|---|
Molecular Formula |
C9H17N3O4 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6-/m1/s1 |
InChI Key |
BYXHQQCXAJARLQ-NGJCXOISSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















